

Review of A947 and related compounds

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Compound of Interest

Compound Name: A947

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An In-Depth Technical Guide to P2X3 Receptor Antagonists

A comprehensive overview of the pharmacology, mechanism of action, and clinical development of P2X3 receptor antagonists, a promising class of therapeutics for refractory chronic cough and other sensory hypersensitivity disorders.

Introduction

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons.[1] Their activation by extracellular adenosine triphosphate (ATP), a molecule released during cellular stress or injury, is a critical step in the transmission of sensory signals, including pain and cough.[2][3] In conditions of hypersensitivity, such as refractory chronic cough (RCC), these pathways are upregulated. P2X3 receptor antagonists are a class of drugs designed to block this signaling cascade, offering a novel therapeutic approach.[4] While the specific compound "**A947**" is not prominently documented in publicly available literature, this guide will focus on the well-characterized P2X3 receptor antagonists and their related compounds, which are at the forefront of clinical research.

Quantitative Data: Comparative Pharmacology of P2X3 Antagonists

The following table summarizes the in vitro potency and clinical efficacy of several leading P2X3 receptor antagonists.

Compound	Target(s)	IC50 (Human P2X3)	IC50 (Human P2X2/3)	Key Clinical Finding	Reference(s))
Gefapixant (AF-219/MK- 7264)	P2X3, P2X2/3	~30 nM	100-250 nM	37% reduction in awake cough frequency vs. placebo (50 mg BID).[5][6]	[7]
BLU-5937 (Camlipixant)	P2X3 selective	25 nM	>24,000 nM	34% reduction in 24-hour cough frequency vs. placebo (50 mg and 200 mg BID).[8]	[2][3]
Filapixant (BAY1902607)	P2X3 selective	7.4 nM	776 nM	Dose- dependent reduction in cough frequency.	[9][10]
AF-219	P2X3, P2X2/3	Not specified	Not specified	75% reduction in daytime cough frequency vs. placebo (600 mg BID).[4] [11][12]	[4][11][12]

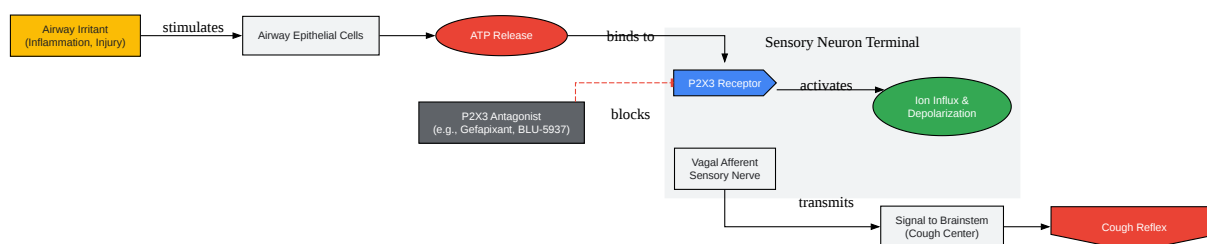
Signaling Pathways and Mechanism of Action

P2X3 antagonists function by competitively blocking the binding of ATP to P2X3-containing receptors on sensory nerve fibers. This prevents ion channel opening, subsequent

depolarization, and the initiation of the action potential that transmits the sensory signal (e.g., cough) to the central nervous system.[3]

P2X3-Mediated Cough Hypersensitivity Pathway

The diagram below illustrates the proposed mechanism by which ATP, released from airway epithelial cells in response to irritants, activates P2X3 receptors on vagal afferent nerves, leading to a cough reflex. P2X3 antagonists block this activation.

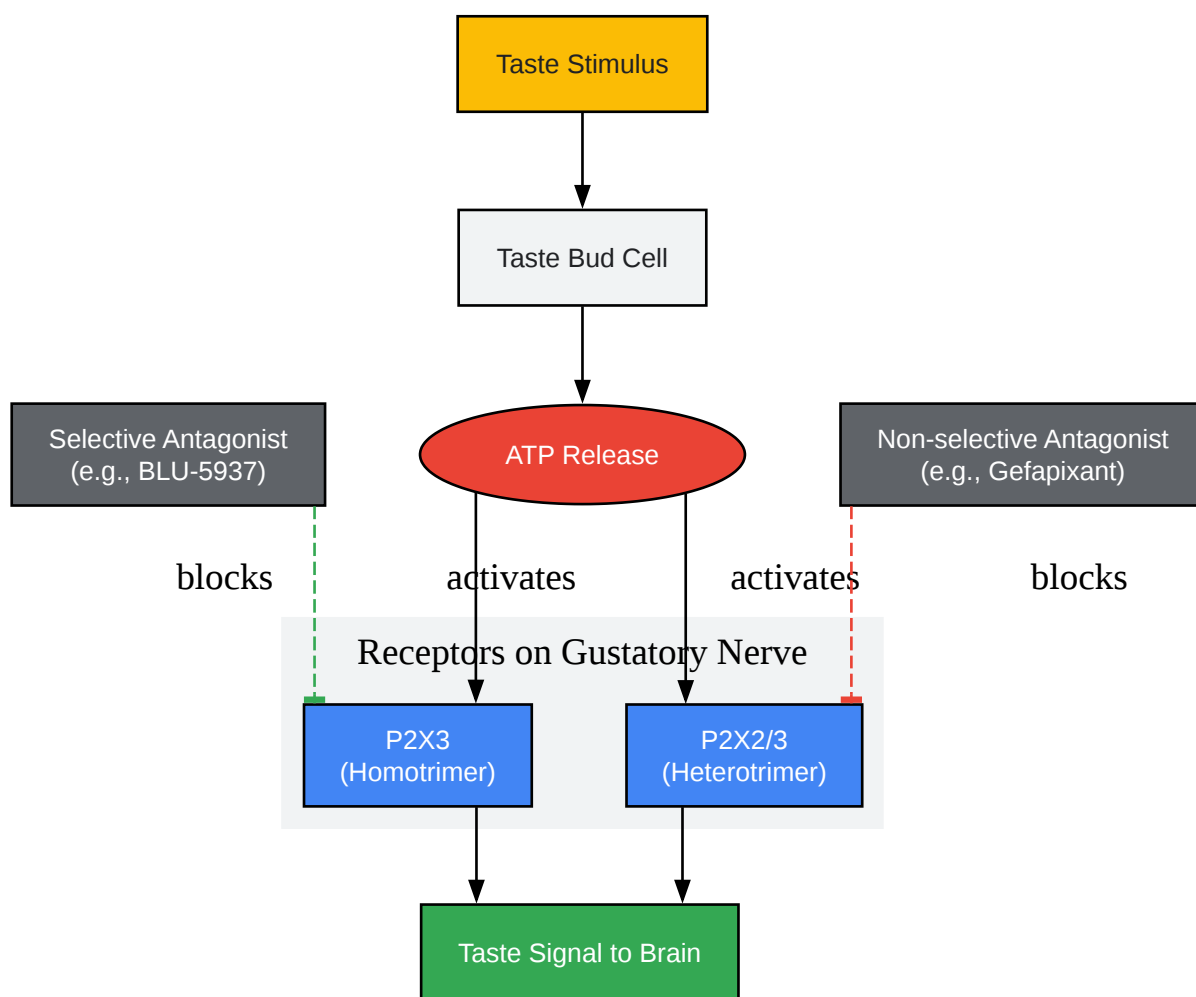


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Caption: P2X3 receptor-mediated signaling in the cough reflex.

Mechanism of Taste-Related Side Effects

A common adverse effect of less selective P2X3 antagonists is taste disturbance (dysgeusia). [13] This occurs because both P2X3 (homotrimeric) and P2X2/3 (heterotrimeric) receptors are involved in taste signal transduction from taste bud cells to gustatory nerves.[7][13] Highly selective antagonists for the P2X3 homotrimer, such as BLU-5937, are designed to minimize this effect by avoiding blockade of the P2X2/3 heteromers crucial for taste perception.[3][14]



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Caption: Logic of selective vs. non-selective P2X3 antagonism on taste.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of P2X3 antagonists. Below are synthesized protocols for key preclinical and clinical experiments.

In Vivo Guinea Pig Cough Model

This model is used to assess the anti-tussive effects of P2X3 antagonists.

- Animal Preparation: Male Dunkin Hartley guinea pigs are used.[15]

- **Compound Administration:** Test compounds (e.g., BLU-5937) or vehicle are administered orally (0.3-30 mg/kg) typically 2 hours before the tussive challenge.[3][15]
- **Cough Induction:** Animals are exposed to an aerosolized tussive agent. A common protocol involves sensitizing with histamine followed by a citric acid (e.g., 0.1 M) challenge, or using an ATP (e.g., 10 μ M) and citric acid combination to mimic hypersensitivity.[3][15][16]
- **Data Collection:** The number of coughs is recorded for a set period (e.g., 15 minutes) post-challenge using a whole-body plethysmograph and specialized software to detect the characteristic pressure changes and sounds of a cough.[16]
- **Analysis:** The reduction in cough count in the compound-treated group is compared to the vehicle control group to determine efficacy.[15]

Clinical Trial Protocol for Refractory Chronic Cough (Phase 2)

This protocol outlines a typical design for evaluating a P2X3 antagonist in patients.

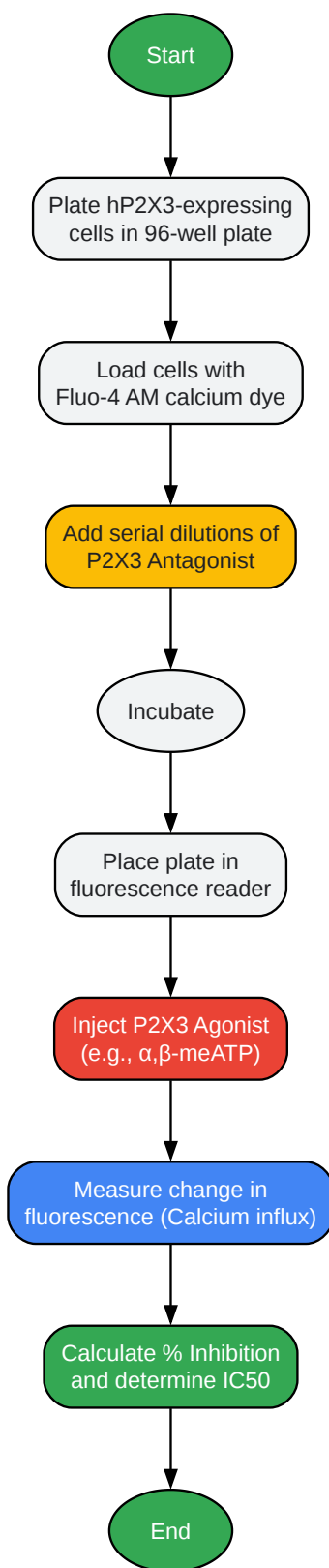
- **Study Design:** A randomized, double-blind, placebo-controlled, crossover, or parallel-group study is employed.[6][11]
- **Patient Population:** Patients with refractory or unexplained chronic cough lasting more than 8 weeks are recruited.[6][11]
- **Treatment:** Patients are randomly assigned to receive the P2X3 antagonist (e.g., AF-219, 600 mg twice daily; or Gefapixant, 50 mg twice daily) or a matching placebo for a defined treatment period (e.g., 2 to 12 weeks).[5][11]
- **Primary Endpoint Measurement:** The primary outcome is typically the change in daytime or 24-hour cough frequency. This is measured objectively using ambulatory cough recorders that capture audio and/or pressure signals.[11][17]
- **Secondary Endpoints:** Subjective measures such as the Leicester Cough Questionnaire (LCQ) and Cough Severity Visual Analog Scale (VAS) are also collected.[5][18]

- **Safety Monitoring:** Adverse events, with a particular focus on taste-related disturbances (dysgeusia, ageusia, hypogeusia), are meticulously recorded throughout the study.[\[5\]](#)[\[18\]](#)
- **Statistical Analysis:** A mixed-effects model or similar statistical approach is used to compare the change in cough frequency between the treatment and placebo groups.[\[11\]](#)[\[17\]](#)

In Vitro Cellular Assay: Calcium Influx

This assay is used to determine the IC50 of an antagonist on P2X3 and P2X2/3 receptors.

- **Cell Lines:** A human astrocytoma cell line (e.g., 1321N1) or other suitable mammalian cells are engineered to express human P2X3 or P2X2/3 receptors.[\[1\]](#)
- **Cell Preparation:** Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Application:** Serial dilutions of the antagonist compound or vehicle are added to the wells and incubated for a short period (e.g., 15-30 minutes).
- **Agonist Stimulation:** A P2X3 agonist, such as α,β -methylene ATP (α,β -meATP), is injected into the wells to activate the receptors.
- **Data Acquisition:** A fluorescence plate reader measures the change in intracellular calcium concentration in real-time.
- **Data Analysis:** The agonist-induced fluorescence signal in the presence of the antagonist is compared to the control. The percentage of inhibition is plotted against the antagonist concentration, and a curve is fitted to calculate the IC50 value.[\[1\]](#)



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Caption: Workflow for an in vitro calcium influx assay.

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